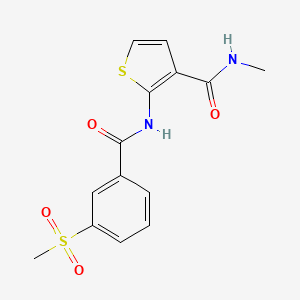

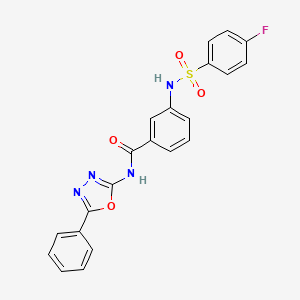

![molecular formula C15H14F3NO3 B2650273 Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 330216-62-1](/img/structure/B2650273.png)

Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Descripción general

Descripción

“Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate” is a chemical compound. It has a molecular formula of C15H14F3NO3 and an average mass of 313.272 Da . This compound is part of a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectra . These techniques provide information about the number and type of atoms in the molecule, their spatial arrangement, and the functional groups present.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. Trifluoromethylpyridine (TFMP) and its intermediates, which are structurally similar to the compound , are known to undergo a variety of chemical reactions. These reactions are often used to introduce TFMP groups within other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine (TFMP) derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

An Expedient Phosphine-catalyzed [4 + 2] Annulation :The study by Zhu et al. (2003) describes a [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, catalyzed by organic phosphine, to synthesize highly functionalized tetrahydropyridines. This method provides a basis for the synthesis of compounds structurally similar to the specified chemical, emphasizing regioselectivity and diastereoselectivity in synthesis (Zhu, Lan, & Kwon, 2003).

Heterocyclic Derivative Syntheses by Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation :Bacchi et al. (2005) explored the catalytic reactions of prop-2-ynyl alpha-ketoesters and amides under oxidative conditions to yield various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives. This study highlights the versatile applications of palladium catalysis in synthesizing complex heterocyclic structures relevant to the compound (Bacchi et al., 2005).

Pharmacological Applications

Synthesis and Antimicrobial Evaluation :Shastri et al. (2019) demonstrated the preparation of tetrahydropyrimidine-5-carboxylic acid derivatives and their subsequent screening for antimicrobial activity. Although the specific compound is not directly mentioned, this research underscores the potential of related structures in developing new antimicrobial agents (Shastri et al., 2019).

Structural Analysis

Synthesis and Crystal Structure :Sambyal et al. (2011) reported the synthesis and structural characterization of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, providing insights into the conformational aspects of tetrahydropyridine derivatives. This contributes to understanding the structural requirements for biological activity and chemical reactivity of similar compounds (Sambyal et al., 2011).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential applications in the development of agrochemical and pharmaceutical compounds . Additionally, more research could be conducted to better understand its mechanism of action, especially in the context of neuroprotection and anti-inflammatory properties .

Propiedades

IUPAC Name |

methyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3/c1-8-13(14(21)22-2)11(7-12(20)19-8)9-3-5-10(6-4-9)15(16,17)18/h3-6,11H,7H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFXSFAKYUFUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)

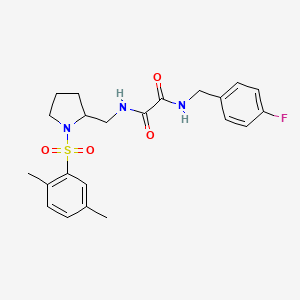

![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)

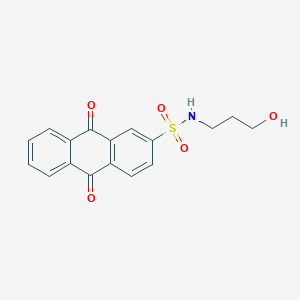

![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)

![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)

![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)

![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)